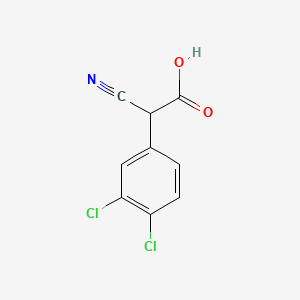

2-Cyano-2-(3,4-dichlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJNONRKFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyano-2-(3,4-dichlorophenyl)acetic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Cyano-2-(3,4-dichlorophenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to its specific substitution pattern, this molecule is not widely cataloged; therefore, this document synthesizes information based on established chemical principles and data from analogous structures to provide a predictive yet thorough analysis.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not publicly listed, its molecular identity can be precisely defined.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₅Cl₂NO₂ |

| Molecular Weight | 246.05 g/mol |

| Appearance (Predicted) | White to off-white crystalline solid |

Note: The molecular weight is calculated based on the elemental composition.

The presence of the dichlorophenyl ring suggests limited solubility in water but good solubility in organic solvents, a characteristic shared by the related compound 3,4-Dichlorophenylacetic acid.[1] The introduction of both a polar carboxylic acid and a cyano group may slightly increase its polarity compared to the parent acetic acid derivative.

Proposed Synthetic Pathways

The synthesis of α-cyano-α-aryl-acetic acids can be approached through several established methodologies in organic chemistry. Below are two plausible, field-proven routes for the synthesis of this compound.

Pathway 1: From 3,4-Dichlorobenzaldehyde

This pathway leverages the classic Strecker synthesis followed by hydrolysis, a robust method for generating α-amino acids, which can be adapted for α-cyano carboxylic acids. A more direct approach involves the condensation of 3,4-dichlorobenzaldehyde with a cyanide source and a carboxylate precursor.

Experimental Protocol:

-

Condensation: 3,4-Dichlorobenzaldehyde is reacted with sodium cyanide and an ester of chloroacetic acid (e.g., ethyl chloroacetate) in a suitable solvent like ethanol. This reaction is typically catalyzed by a weak base.

-

Hydrolysis: The resulting α-cyano ester is then hydrolyzed under either acidic or basic conditions to yield the final carboxylic acid.

Causality of Experimental Choices:

-

The use of an ester of chloroacetic acid prevents the immediate reaction of the carboxylic acid with the cyanide.

-

The final hydrolysis step is a standard and effective method for converting esters to carboxylic acids.

Diagram of Synthetic Pathway 1:

Caption: Synthesis from 3,4-Dichlorobenzaldehyde.

Pathway 2: From 3,4-Dichlorophenylacetonitrile

This alternative route begins with the corresponding substituted benzyl cyanide, a common precursor in the synthesis of phenylacetic acid derivatives.

Experimental Protocol:

-

Synthesis of 3,4-Dichlorophenylacetonitrile: 3,4-Dichlorobenzyl chloride can be reacted with sodium cyanide in an aqueous alcohol medium to produce 3,4-dichlorobenzyl cyanide (also known as 3,4-dichlorophenylacetonitrile).[2][3]

-

Carboxylation: The α-carbon of 3,4-Dichlorophenylacetonitrile is deprotonated with a strong base (e.g., sodium hydride or LDA) to form a carbanion. This nucleophilic carbanion is then reacted with a carboxylating agent, such as diethyl carbonate or carbon dioxide, to introduce the carboxylic acid group.

-

Work-up: An acidic work-up protonates the carboxylate to yield the final product.

Causality of Experimental Choices:

-

The methylene protons of benzyl cyanides are acidic enough to be removed by a strong base, forming a stabilized carbanion.

-

Diethyl carbonate is an effective and common electrophile for carboxylation reactions in a laboratory setting.

Diagram of Synthetic Pathway 2:

Caption: Synthesis from 3,4-Dichlorophenylacetonitrile.

Potential Applications and Fields of Research

The structural motifs within this compound suggest several areas of potential utility, primarily in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: Phenylacetic acid derivatives are core structures in many pharmaceuticals. For instance, 2,4-Dichlorophenoxyacetic acid is a well-known herbicide, and its synthesis involves related precursors.[4][5][6][7] The presence of the cyano group offers a versatile chemical handle for further modification, allowing for the construction of more complex molecules. Nitriles can be readily converted into amines, amides, or tetrazoles, which are all important functional groups in drug design.

-

Agrochemicals: The dichlorophenyl group is a common feature in many herbicides and pesticides. The unique combination of a cyano and a carboxylic acid group could impart novel biological activity, making it a candidate for screening in agrochemical discovery programs.

-

Materials Science: Cyano-containing compounds can be precursors to polymers and other advanced materials. The carboxylic acid functionality allows for incorporation into polyesters or polyamides.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a laboratory setting.

-

Toxicity: The toxicity of this specific compound has not been determined. However, it is prudent to assume it may be hazardous. Cyanide-containing compounds can be toxic.[8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Disposal: Chemical waste should be disposed of in accordance with local regulations for halogenated organic compounds.

Conclusion

This compound represents a novel chemical entity with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental data is not widely available, its synthesis is achievable through established organic chemistry methodologies. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential applications.

References

-

2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem. [Link]

-

3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem. [Link]

-

2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem. [Link]

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]

- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google P

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P

-

α-CYANO-β-PHENYLACRYLIC ACID - Organic Syntheses Procedure. [Link]

-

Benzyl Cyanide - Organic Syntheses Procedure. [Link]

-

128349-50-8 | Product Name : 2-Amino-2-(3,4-dichlorophenyl)acetic acid | Pharmaffiliates. [Link]

- SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google P

-

BENZYL CYANIDE - Ataman Kimya. [Link]

-

Carbonyl cyanide - Organic Syntheses Procedure. [Link]

-

(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. [Link]

-

Cyanoacetic acid - Wikipedia. [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. [Link]

Sources

- 1. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Solubility of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid in Organic Solvents

Introduction: The Foundational Importance of Solubility Data

In the landscape of pharmaceutical and chemical research, the journey of a new chemical entity (NCE) from discovery to a viable product is paved with critical physicochemical data. Among these, solubility is a cornerstone parameter that dictates the success of numerous downstream processes, including reaction optimization, purification, formulation, and ultimately, bioavailability.[1][2] For a molecule like 2-Cyano-2-(3,4-dichlorophenyl)acetic acid, a compound bearing functional groups of interest for synthetic and medicinal chemistry, a thorough understanding of its solubility behavior in various organic solvents is not merely academic—it is an essential prerequisite for rational process development and formulation design.[3][4]

Poorly soluble compounds can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification via crystallization.[3][5] Therefore, generating a robust solubility profile early in the development lifecycle is a strategic imperative that saves time, reduces costs, and mitigates late-stage failures.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine, model, and interpret the solubility of this compound. We will move beyond simple data presentation to explain the underlying principles and experimental causality, empowering scientists to generate high-quality, reliable solubility data tailored to their specific objectives.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[2] this compound possesses three key structural features that govern its interaction with different solvents:

-

3,4-Dichlorophenyl Group: This bulky, hydrophobic aromatic ring, substituted with two chlorine atoms, significantly contributes to the molecule's lipophilicity. This suggests a preference for less polar or non-polar organic solvents.

-

Carboxylic Acid Moiety (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Cyano Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor, further enhancing potential interactions with polar solvents.

The interplay between the hydrophobic dichlorophenyl ring and the polar carboxylic acid and cyano groups creates a molecule with complex solubility behavior. It is unlikely to be highly soluble in either purely non-polar or highly polar aqueous systems, making organic and mixed-solvent systems critical for its processing.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

To obtain thermodynamically true solubility data, the isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for its reliability and accuracy.[7][8][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.[10]

Causality Behind the Method

The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions, providing a true solubility value rather than a kinetically influenced one. Temperature control is paramount, as solubility is highly temperature-dependent.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of sealed vials. Using a clear excess is crucial to ensure that equilibrium is established with the solid phase present.[7]

-

Add a known volume of the selected organic solvent (e.g., ethanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide) to each vial.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The WHO recommends experiments be performed at 37 ± 1 °C for biopharmaceutical applications, but a range of temperatures is necessary for process development.[9]

-

Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by sampling at different intervals (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[9]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop agitation and allow the vials to rest at the constant temperature for a short period to allow for sedimentation of the excess solid.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10]

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred over methods like UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[4][7]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Repetition:

-

Repeat the entire process for each solvent at each desired temperature. A minimum of three replicate determinations is recommended for statistical validity.[9]

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium (shake-flask) method.

Thermodynamic Modeling of Solubility Data

Raw experimental data is most useful when it can be accurately described by a mathematical model. Thermodynamic models allow for the interpolation of solubility at temperatures not experimentally tested and can be used to derive important thermodynamic properties of the dissolution process.

The Modified Apelblat Equation

Among various models, the semi-empirical modified Apelblat equation is widely used and has proven effective for correlating solubility data with temperature due to its simplicity and accuracy.[11][12][13] The equation is given as:

ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are empirical model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution and the enthalpy of fusion, while C accounts for the effect of temperature on the heat capacity of dissolution.[14]

This model provides an excellent correlation for many pharmaceutical compounds and is a recommended starting point for analyzing newly generated solubility data.[13][15]

Data Analysis and Modeling Workflow

Caption: Data analysis pipeline from experimental points to a predictive model.

Data Presentation and Interpretation

All quantitative data should be organized systematically to facilitate comparison and interpretation. The following table provides a template for recording experimentally determined mole fraction solubilities (x) of this compound in a selection of common organic solvents at various temperatures.

| Temperature (K) | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | N,N-Dimethylformamide (DMF) |

| 293.15 | x | x | x | x | x |

| 298.15 | x | x | x | x | x |

| 303.15 | x | x | x | x | x |

| 308.15 | x | x | x | x | x |

| 313.15 | x | x | x | x | x |

Note: 'x' denotes placeholder for experimentally determined mole fraction solubility data.

Interpretation for Process Development:

-

High Solubility & Steep Temperature Dependence: Solvents exhibiting both high solubility and a significant increase in solubility with temperature are ideal candidates for cooling crystallization processes, as they allow for high product yield upon cooling.[1]

-

Moderate to Low Solubility: Solvents in which the compound has moderate solubility may be suitable for anti-solvent crystallization or for creating slurry-based reaction mixtures.

-

Solvent Selection for Formulation: For liquid formulations, solvents that can dissolve the target concentration of the active pharmaceutical ingredient (API) at the intended storage temperature are required.[4]

Conclusion

This guide outlines a robust, scientifically-grounded approach for determining and analyzing the solubility of this compound in organic solvents. By adhering to the principles of the isothermal equilibrium method and employing thermodynamic models like the modified Apelblat equation, researchers can generate the high-quality data essential for informed decision-making in chemical synthesis, process optimization, and pharmaceutical formulation. A systematic investigation of solubility is not a perfunctory task but a strategic investment that underpins the successful development of new chemical and pharmaceutical products.

References

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. [Link]

-

Hasan, M., Budaraju, S., & Twarog, C. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 581-587. [Link]

-

Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. (2016). ResearchGate. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Zhang, C., Wang, Z., Zhao, J., Zhang, J., & Hao, H. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1968–1976. [Link]

-

WHO. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. World Health Organization. [Link]

-

Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

-

Shi, W., Li, Y., Chen, Y., Zhang, C., Wang, Y., & Li, H. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2411. [Link]

-

Yuan, N., Chen, Z., Suo, Z., Cheng, Q., Sun, Q., Li, Y., & Li, H. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. The Journal of Chemical Thermodynamics, 167, 106720. [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. scispace.com [scispace.com]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pub.vito.be [pub.vito.be]

- 15. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

A Technical Guide on the Synthesis of Clopidogrel: An Analysis of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for the prevention of atherothrombotic events.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry, with a focus on efficiency, scalability, and stereochemical purity. This guide provides an in-depth examination of the established synthetic pathways to (S)-Clopidogrel. It critically analyzes the role of phenylacetic acid derivatives as core building blocks. Specifically, this document addresses the proposed role of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid and clarifies its structural relationship to the true intermediates used in the industrial production of Clopidogrel. Through detailed protocols, mechanistic diagrams, and comparative data, this paper serves as a technical resource for professionals engaged in pharmaceutical development.

Part 1: The Target Molecule - (S)-Clopidogrel

Pharmacological Profile and Mechanism of Action

Clopidogrel is a prodrug that, once metabolized in the body, functions as a potent inhibitor of platelet aggregation.[2] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1] This action prevents the conformational change of the glycoprotein GPIIb/IIIa complex, thereby inhibiting fibrinogen binding and, consequently, platelet aggregation for the lifespan of the platelet. This targeted intervention is crucial in managing conditions like acute coronary syndrome (ACS), recent myocardial infarction (MI), and stroke.[2]

The Criticality of Stereochemistry: The (S)-Enantiomer

Clopidogrel possesses a stereocenter at the carbon atom linking the phenyl and thienopyridine rings. The pharmacological activity resides exclusively in the (S)-enantiomer.[3] The corresponding (R)-enantiomer is devoid of antiplatelet activity.[3] Therefore, a primary challenge and focus of any commercially viable synthesis is the efficient production of the enantiomerically pure (S)-Clopidogrel, either through stereoselective synthesis or by resolution of a racemic mixture.

Structural Anatomy: The (o-Chlorophenyl) Moiety

A defining feature of the Clopidogrel molecule is the presence of a 2-chlorophenyl (or o-chlorophenyl) group attached to the stereogenic center. This specific substitution pattern is integral to its biological activity. Any deviation, such as a change in the chlorine atom's position on the phenyl ring, results in a different chemical entity with potentially altered pharmacological and toxicological profiles.

Part 2: Established Industrial Syntheses of Clopidogrel

Two predominant strategies have been refined for the large-scale synthesis of (S)-Clopidogrel.

Pathway A: Racemic Synthesis and Optical Resolution

This classic approach involves synthesizing the racemic form of Clopidogrel first, followed by a resolution step to isolate the desired (S)-enantiomer.

-

Strecker Synthesis: The synthesis often begins with a Strecker reaction, condensing o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a cyanide source (e.g., sodium cyanide).[1] This forms a racemic α-cyano intermediate.

-

Hydrolysis and Esterification: The cyano group is then hydrolyzed to a carboxylic acid or amide, which is subsequently esterified with methanol to yield racemic Clopidogrel.[1]

-

Optical Resolution: The racemic mixture is resolved using a chiral resolving agent, most commonly L-camphorsulfonic acid, which selectively crystallizes with the (S)-enantiomer to form a diastereomeric salt.[1] The salt is then isolated and treated with a base to liberate the pure (S)-Clopidogrel.

Pathway B: Asymmetric Synthesis from a Chiral Pool

This more elegant approach introduces the desired stereochemistry early in the synthesis, avoiding the need to discard the unwanted (R)-enantiomer.

-

Chiral Precursor Synthesis: The synthesis begins with a chiral precursor, typically (S)-(+)-α-amino-(2-chlorophenyl)acetic acid methyl ester. This is obtained by resolving the racemic amino ester using a chiral acid like L-(+)-tartaric acid.[4][5]

-

Nucleophilic Substitution: The chiral amino ester is then reacted with an activated thienyl derivative, such as 2-(2-thienyl)ethanol p-toluenesulfonate, via nucleophilic substitution to couple the two key fragments.[4]

-

Cyclization: The final step is a Mannich-type reaction where the resulting secondary amine is cyclized with formaldehyde to construct the tetrahydrothienopyridine ring system, directly yielding (S)-Clopidogrel.[4]

Part 3: Critical Analysis of this compound

Structural Discrepancy Analysis

The core of the Clopidogrel molecule is methyl (+)-(S)-α-(2-chlorophenyl )-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. The specified compound, 2-Cyano-2-(3,4-dichlorophenyl )acetic acid, contains a phenyl ring with two chlorine atoms at the 3 and 4 positions.

This presents a fundamental structural incompatibility. A synthetic pathway starting with a 3,4-dichlorophenyl moiety cannot yield the 2-chlorophenyl structure of Clopidogrel without extensive and impractical chemical modifications (e.g., dehalogenation and re-halogenation), which would defeat the purpose of using it as an advanced intermediate.

Visual Comparison of Key Precursors

To illustrate this critical difference, the structure of a true Clopidogrel precursor, (2-chlorophenyl)glycine, is compared with the specified (3,4-dichlorophenyl)acetic acid derivative.

Part 4: Detailed Experimental Protocol (Asymmetric Synthesis)

This section provides an exemplary, field-proven protocol based on the asymmetric synthesis pathway, which is widely favored for its efficiency.

Step 1: Resolution of (±)-α-Amino-(2-chlorophenyl)acetic acid methyl ester

Rationale: This step establishes the crucial stereocenter early on. L-(+)-tartaric acid is an inexpensive and effective chiral resolving agent that forms a diastereomeric salt with the (S)-enantiomer, allowing for separation by crystallization.

Protocol:

-

Charge a reactor with methanol (10 volumes) and (±)-α-amino-(2-chlorophenyl)acetic acid methyl ester (1.0 eq). Stir for 10 minutes to ensure complete dissolution.[5]

-

To this solution, add L-(+)-tartaric acid (0.75 eq) at approximately 25°C and stir until dissolved.[5]

-

Optionally, add seeding crystals of the desired (S)-enantiomer tartrate salt (~1% w/w) to promote crystallization.[5]

-

Cool the mixture to 0-5°C and stir for 2-3 hours to allow for complete precipitation of the diastereomeric salt.[5]

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the L-(+)-tartaric acid salt of (S)-α-amino-(2-chlorophenyl)acetic acid methyl ester.

Step 2: Condensation and Cyclization

Rationale: This two-part step first couples the chiral amine with the thienyl backbone and then forms the final heterocyclic ring system. The Mannich reaction with formaldehyde is a classic and efficient method for forming the required C-N bonds in the cyclization.

Protocol:

-

The tartrate salt from the previous step is suspended in a suitable solvent like dichloromethane. A base (e.g., 10% aqueous sodium carbonate) is added to neutralize the salt and liberate the free (S)-amino ester into the organic layer.[1]

-

The organic layer containing the free amine is separated and reacted with 2-(2-thienyl)ethanol p-toluenesulfonate in the presence of a non-nucleophilic base (e.g., K₂HPO₄) at elevated temperature (e.g., 100°C in toluene) for 24-30 hours.[1]

-

After the reaction, the mixture is cooled, and the intermediate product is isolated.

-

The isolated intermediate is dissolved in methanol, and aqueous formaldehyde (37% solution) is added. The reaction is heated to 35-40°C for 16-24 hours.[4]

-

Upon completion, the reaction mixture is worked up by adding dichloromethane and water. The organic layer is separated, washed, and the solvent is evaporated to yield crude (S)-Clopidogrel base as an oil.[4]

-

The base is then typically converted to its stable bisulfate salt by treatment with sulfuric acid in a suitable solvent like acetone.[1]

Data Summary Table

The following table summarizes typical parameters for the key resolution step.

| Parameter | Value/Condition | Rationale |

| Starting Material | (±)-α-Amino-(2-chlorophenyl)acetic acid methyl ester | Racemic precursor to the chiral side chain. |

| Resolving Agent | L-(+)-Tartaric Acid | Forms a selectively crystallizable salt with the (S)-enantiomer.[5] |

| Solvent | Methanol / Acetone mixture | Provides appropriate solubility for salt formation and precipitation.[6] |

| Temperature | 0-5°C for crystallization | Lower temperature decreases the solubility of the desired salt, maximizing yield.[5] |

| Typical Yield | ~65% (for the desired diastereomeric salt) | Reflects the theoretical maximum of 50% plus efficient recovery.[1] |

| Typical Purity | >99.5% chiral purity | High enantiomeric excess is critical for pharmacological efficacy.[1] |

Part 5: Conclusion

The synthesis of (S)-Clopidogrel is a well-optimized process in the pharmaceutical industry, relying on either the resolution of a racemic mixture or, more efficiently, an asymmetric approach starting from a chiral precursor. The chemical identity of these precursors is precise and critical. The core building block providing the phenylacetic acid moiety must be a 2-chlorophenyl derivative.

While this compound is a chemically valid molecule, its substitution pattern makes it unsuitable as an intermediate for the synthesis of Clopidogrel. It would lead to a 3,4-dichloro analog, a distinct molecule not approved for medical use as Plavix®. This guide underscores the paramount importance of structural accuracy in drug synthesis and provides a clear, technically grounded overview of the authentic and established pathways to one of modern medicine's most vital antiplatelet therapies.

References

-

National Institutes of Health. (n.d.). Clopidogrel. PubChem. Retrieved from [Link]

-

Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]

-

Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Available at: [Link]

- Google Patents. (2014). CN103509037A - Preparation method of clopidogrel and intermediate thereof.

-

Patsnap. (2007). Process for preparing clopidogrel. Eureka. Retrieved from [Link]

-

Patsnap. (2010). Synthesis of clopidogrel impurity intermediate. Eureka. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756. Retrieved from [Link]

-

Quick Company. (n.d.). New Process For Preparation Of Clopidogrel. Retrieved from [Link]

-

Shinde, S. B., et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(11), 695-714. Available at: [Link]

-

IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 5. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]

- 6. New Process For Preparation Of Clopidogrel [quickcompany.in]

pKa values and acidity of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid

The following technical guide provides an in-depth analysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid , focusing on its acidity (pKa), stability profile, and synthetic pathways. This document is structured for researchers in medicinal chemistry and agrochemical development.

Acidity, Stability, and Synthetic Methodology

Executive Summary & Chemical Identity

This compound is a highly functionalized phenylacetic acid derivative characterized by strong acidity relative to its parent scaffold. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids and specific agrochemicals (e.g., herbicide metabolites related to nitrile hydrolysis).

Researchers must note that this compound represents a metastable intermediate . While the free acid can be isolated, it possesses a high thermodynamic driving force for decarboxylation, reverting to 3,4-dichlorophenylacetonitrile. This guide details the physicochemical parameters required to handle this compound effectively.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 230.05 g/mol |

| Core Scaffold | |

| Key Functional Groups | Carboxylic Acid (Acidic), Nitrile (EWG), Dichlorophenyl (Lipophilic/EWG) |

| Analogous CAS | 14025-79-7 (Non-chlorinated analog: 2-Cyano-2-phenylacetic acid) |

pKa Values and Acidity Analysis

The acidity of this molecule is defined by two distinct ionizable centers: the carboxylic acid proton (primary) and the alpha-methine proton (secondary/tautomeric).

Primary Acidity (Carboxylic Acid)

Estimated pKa: 1.70 ± 0.2

Unlike typical phenylacetic acids (pKa ~4.3), the presence of the

-

Reference Baseline: Cyanoacetic acid (

). -

Substituent Effect: The 3,4-dichlorophenyl group acts as an electron sink. Using Hammett equation principles, the combined

values for 3,4-dichloro substitution (

Secondary Acidity ( -Proton)

Estimated pKa: 11.5 – 12.5

The proton at the C2 position is highly acidic for a C-H bond (carbon acid). It is flanked by three electron-withdrawing groups:

-

The Nitrile (

-acceptor) -

The Carbonyl (

-acceptor) -

The Dichlorophenyl ring (Inductive withdrawal)

Implication: In basic media (pH > 12), this position deprotonates to form a resonance-stabilized dianion. This reactivity is the basis for Knoevenagel-type condensations or alkylations at the alpha position.

Ionization Diagram (Graphviz)

The following diagram illustrates the stepwise ionization and resonance stabilization responsible for the low pKa.

Figure 1: Stepwise dissociation equilibria. The low pKa of the carboxylic acid is driven by the synergistic electron-withdrawing effects of the nitrile and dichlorophenyl groups.

Stability & Degradation: The Decarboxylation Pathway[5]

A critical attribute of

Mechanism of Failure

This reaction proceeds via a cyclic six-membered transition state, similar to the decarboxylation of

-

Trigger: Heat (> 50°C) or acidic conditions.

-

Kinetics: First-order degradation.[1] The rate is faster for the free acid than for the carboxylate salt.

-

Storage: Must be stored as a salt (Sodium or Potassium) at -20°C to prevent degradation.

Figure 2: Thermal decarboxylation mechanism. The reaction is irreversible and releases CO2 gas.

Synthetic Methodology

Direct synthesis of the acid is challenging due to the decarboxylation issue. The preferred route utilizes the Knoevenagel Condensation followed by selective reduction, or the carboxylation of the nitrile anion using a carbonate equivalent (e.g., diethyl carbonate or Stiles' reagent).

Recommended Protocol: Modified Carboxylation

This method avoids harsh acidic hydrolysis steps that would destroy the product.

-

Starting Material: 3,4-Dichlorophenylacetonitrile.

-

Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

-

Electrophile: Methyl Chloroformate or Dimethyl Carbonate.

-

Hydrolysis: Mild alkaline hydrolysis (LiOH, THF/Water) at 0°C.

Step-by-Step Workflow

Step 1: Formation of the

-

Charge a flame-dried flask with THF and 3,4-dichlorophenylacetonitrile.

-

Cool to -78°C.

-

Add LDA (1.1 equiv) dropwise. The solution will turn dark (yellow/orange) indicating anion formation.

Step 2: Carboxylation (Trapping)

-

Add Methyl Chloroformate (1.2 equiv) slowly.

-

Allow to warm to 0°C.

-

Quench with saturated

. Extract with EtOAc to isolate the Methyl Ester intermediate .

Step 3: Mild Hydrolysis (Critical Step)

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH (1.05 equiv) at 0°C. Do not heat.

-

Monitor by HPLC.

-

Workup: Carefully acidify to pH 3.0 with cold 1M HCl and extract immediately into ether. Evaporate solvent under high vacuum without heat to isolate the solid acid.

Experimental Validation: pKa Determination Protocol

Due to the instability of the compound, standard potentiometric titration at room temperature may yield inaccurate results (drifting pH due to decarboxylation). The following modified protocol is required.

Rapid Cold-Titration Method

-

Solvent System: 20% Acetonitrile / 80% Water (to ensure solubility of the lipophilic ring).

-

Temperature: Maintain sample at 4°C using a jacketed titration vessel.

-

Titrant: 0.1 M KOH (standardized).

-

Procedure:

-

Dissolve 10 mg of the compound in the cold solvent matrix.

-

Purge with Argon to remove dissolved

. -

Perform a rapid titration (dynamic dosing) from pH 1.5 to pH 6.0.

-

Calculation: Use the Bjerrum difference plot method, correcting for the dielectric constant of the acetonitrile/water mixture.

-

References

-

Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

- Acidity of Cyanoacetic Acids: Exner, O. (1966). Inductive effect and pKa values of substituted carboxylic acids.

-

Decarboxylation Mechanisms: Tsoleridis, C. A., et al. (1986). Kinetics and mechanism of the thermal decarboxylation of cyanoacetic acid and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, 363-368. Link

- Synthesis of Phenylacetic Acid Derivatives: Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.

-

pKa Data Repository: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link

Sources

Methodological & Application

Green chemistry approaches to synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid

Application Note: Green Chemistry Approaches to Synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid

Executive Summary

The synthesis of This compound (Target Molecule, TM ) represents a critical challenge in the preparation of multifunctional pharmaceutical intermediates and advanced agrochemicals. Structurally analogous to the alpha-bromo precursors used in Clopidogrel manufacturing and the 3,4-D herbicide family, this molecule requires a synthesis strategy that balances high regioselectivity with environmental stewardship.[1]

Traditional methods (e.g., Strecker synthesis followed by harsh hydrolysis, or chlorination of mandelic acid derivatives) often suffer from poor atom economy, the use of toxic solvents (dichloromethane, benzene), and the generation of hazardous cyanide waste.

This Application Note details two Green Chemistry protocols designed to eliminate these drawbacks:

-

Electrochemical Carboxylation (CO₂ Fixation): A direct C-H functionalization using carbon dioxide as a C1 feedstock.[2][3]

-

Aqueous Knoevenagel-Reduction Sequence: A scalable, solvent-benign route using organocatalysis.[1]

Strategic Analysis: The Green Advantage

The transition to green synthesis for TM relies on three core principles: Atom Economy , Hazard Reduction , and Energy Efficiency .

| Feature | Traditional Route (Strecker/Hydrolysis) | Green Route A (Electro-Carboxylation) | Green Route B (Knoevenagel) |

| Starting Material | 3,4-Dichlorobenzaldehyde + NaCN | 3,4-Dichlorophenylacetonitrile | 3,4-Dichlorobenzaldehyde |

| Reagents | NaCN, H₂SO₄, Thionyl Chloride | CO₂ (1 atm), Electrons | Cyanoacetic acid, NaBH₄ |

| Solvent | DCM, Benzene | DMF/Ionic Liquids (Recyclable) | Water / Ethanol |

| Atom Economy | Low (Stoichiometric waste) | High (CO₂ incorporation) | High (Water byproduct) |

| Safety Profile | High Risk (HCN gas potential) | Low Risk (No external cyanide) | Low Risk (Benign reagents) |

Protocol A: Electrochemical Carboxylation (CO₂ Fixation)

Mechanism: This protocol utilizes the cathodic reduction of the benzyl cyanide precursor to generate a transient carbanion, which nucleophilically attacks CO₂. This effectively turns a greenhouse gas into a value-added carboxyl group.

Materials

-

Substrate: 3,4-Dichlorophenylacetonitrile (CAS: 3218-49-3).

-

Reagent: Carbon Dioxide (CO₂, balloon or continuous flow).

-

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) with 0.1 M TBAF (Tetrabutylammonium fluoride) as electrolyte.[1]

-

Electrodes:

Step-by-Step Methodology

-

Cell Assembly:

-

Use an undivided electrochemical cell equipped with a magnetic stir bar.[1]

-

Insert the Mg anode and Pt cathode (surface area approx. 2 cm²).

-

-

Solution Preparation:

-

Dissolve 3,4-Dichlorophenylacetonitrile (1.0 mmol) in 10 mL of dry DMF containing 0.1 M TBAF.

-

-

CO₂ Saturation:

-

Bubble dry CO₂ gas through the solution for 15 minutes prior to electrolysis and maintain a CO₂ balloon atmosphere throughout the reaction.

-

-

Electrolysis:

-

Apply a constant current density (J) of 5–10 mA/cm² .

-

Maintain temperature at 25°C (room temperature).

-

Run until 2.5 F/mol of charge has passed (approx. 4–6 hours).

-

-

Workup (Critical for Purity):

-

Quench the reaction mixture with 1N HCl (to protonate the carboxylate salt).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash the organic phase with brine, dry over Na₂SO₄, and evaporate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the white crystalline acid.

-

Why this works: The electrochemical reduction lowers the pKa of the alpha-proton, allowing deprotonation and subsequent attack on CO₂ without requiring dangerous bases like Lithium Diisopropylamide (LDA).

Protocol B: Aqueous Knoevenagel Condensation & Selective Reduction

Mechanism: This route builds the carbon skeleton via condensation and then selectively reduces the alkene, leaving the nitrile and aryl chlorides intact. It uses water as the primary solvent, adhering to "Solvent-Free" or "Green Solvent" principles.[1]

Materials

-

Substrate: 3,4-Dichlorobenzaldehyde (CAS: 6287-38-3).

-

Reagent: Cyanoacetic acid (CAS: 372-09-8).

-

Catalyst: Ammonium Acetate (NH₄OAc) or Piperidine (catalytic amount).

-

Reductant: Sodium Borohydride (NaBH₄).

-

Solvent: Water / Ethanol (1:1 mixture).[1]

Step-by-Step Methodology

Step 1: Condensation (Formation of the Acrylate)

-

In a round-bottom flask, mix 3,4-Dichlorobenzaldehyde (10 mmol) and Cyanoacetic acid (10 mmol) in 20 mL of Water/Ethanol (1:1).

-

Add Ammonium Acetate (10 mol%).

-

Stir at room temperature for 1 hour. If precipitation is slow, heat gently to 50°C.

-

Observation: The product, 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid, will precipitate as a solid.[1]

-

Filtration: Filter the solid, wash with cold water, and dry.[1] (Yield typically >90%).

Step 2: Selective Reduction (Formation of the Target)

-

Dissolve the intermediate acrylic acid (from Step 1) in Ethanol (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH₄ (0.5 equiv) slowly in small portions.

-

Note: NaBH₄ in ethanol selectively reduces conjugated alpha-cyano alkenes to alkanes via a 1,4-reduction mechanism without touching the nitrile or the carboxylic acid.

-

-

Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

-

Quench: Acidify carefully with 1M HCl to pH 2.

-

Isolation: The target This compound will precipitate or can be extracted with ethyl acetate.[1]

Pathway Visualization (Graphviz)[1]

The following diagrams illustrate the reaction logic and mass flow for both protocols.

Caption: Comparative process flow for Electrochemical (Top) and Organocatalytic (Bottom) synthesis routes.

Technical Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in solvent quenching the carbanion.[1] | Ensure DMF is anhydrous; dry CO₂ gas before introduction. |

| Decarboxylation | Overheating during workup. | Maintain temperature <40°C during evaporation. Malonic acid derivatives are heat sensitive. |

| Over-reduction (Protocol B) | Excess NaBH₄ or high temp.[1] | Reduce alcohol group formation by keeping temp at 0°C and limiting NaBH₄ to 0.5–0.7 equivalents. |

| Poor Solubility | Highly crystalline intermediates.[1] | Use mild heating (40°C) or switch to pure Ethanol for the reduction step. |

References

-

Electrochemical Carboxylation of Benzylic C-H Bonds

- Source: Zhang, X., et al.

- Relevance: Establishes the viability of direct carboxylation of benzyl deriv

-

Ni-Catalyzed Carboxylation of Benzyl Halides

-

Green Knoevenagel Condensation in Water

- Source: "Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure." Organic Syntheses.

- Relevance: Adapts the classic aqueous condensation protocol to the specific 3,4-dichloro substr

-

Selective Reduction of Cyanoacrylates

-

Source: "Synthesis of 2-Cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid." ResearchGate.[7]

- Relevance: Validates the stability of the cyano-acrylic acid scaffold during reduction steps.

-

-

Properties of Phenylacetic Acid Derivatives

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US3945896A - Electrolytic carboxylation of acetonitrile and alpha-substituted acetonitriles - Google Patents [patents.google.com]

- 4. Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide: Improvement Enabling Electrochemical Direct Carboxylation of Benzyl Alcohols even in the Absence of an Electron-withdrawing Group on the Phenyl Ring [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-CYANO-2-PHENYLACETIC ACID | 14025-79-7 [sigmaaldrich.com]

- 10. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]

Application Note & Protocol: Enzymatic Hydrolysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid using Nitrilases

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic hydrolysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid. The primary focus is on the application of nitrilase enzymes as a green and highly selective alternative to traditional chemical hydrolysis methods.[1][2] This chemoenzymatic approach offers significant advantages, including mild reaction conditions, reduced byproduct formation, and the potential for high yields of the corresponding carboxylic acid, a valuable building block in pharmaceutical synthesis.[3][4] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Case for Biocatalysis

The hydrolysis of nitrile-containing compounds is a fundamental transformation in organic chemistry, yielding valuable carboxylic acids.[5] Conventional chemical methods often necessitate harsh conditions, such as strong acids or bases and high temperatures, which can lead to undesirable side reactions and environmental concerns.[1] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful and sustainable alternative.[4][5]

Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step.[1][5] This approach is particularly advantageous for complex molecules with sensitive functional groups. The inherent selectivity of nitrilases can prevent the degradation of the parent molecule and the formation of unwanted byproducts.[2] Furthermore, the use of enzymes aligns with the principles of green chemistry by enabling reactions under mild, aqueous conditions.[5]

This application note details a robust methodology for the enzymatic hydrolysis of this compound, a compound of interest in the synthesis of various biologically active molecules.

Principle of the Method

The enzymatic hydrolysis of this compound relies on the catalytic activity of a nitrilase. The enzyme's active site binds the nitrile substrate and facilitates the addition of water across the carbon-nitrogen triple bond, leading to the formation of the corresponding carboxylic acid and the release of ammonia.

The reaction progress can be effectively monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the quantification of the decrease in the substrate concentration and the concurrent increase in the product concentration over time.

Visualization of the Experimental Workflow

Caption: Workflow for the enzymatic hydrolysis of this compound.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| This compound | Sigma-Aldrich, etc. | Substrate |

| Nitrilase Screening Kit | Codexis, or similar | e.g., Codex® Nitrilase Screening Kit containing a panel of 12 enzymes.[6] |

| Potassium Phosphate Buffer (50 mM, pH 7.5) | - | Reaction buffer |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | Co-solvent for substrate dissolution |

| Acetonitrile (ACN) | HPLC Grade | For quenching and HPLC analysis |

| Formic Acid | HPLC Grade | For HPLC mobile phase |

| Deionized Water | - | For buffer preparation and HPLC |

| Microcentrifuge tubes (1.5 mL or 2.0 mL) | - | For reactions |

| Thermomixer or shaking incubator | - | For controlled temperature and agitation |

| HPLC system with a C18 column | Agilent, Waters, etc. | For reaction monitoring |

| pH meter | - | For buffer preparation |

Detailed Experimental Protocols

Protocol 1: Nitrilase Screening

Rationale: The choice of enzyme is critical for a successful biotransformation. A screening of a panel of nitrilases is the most effective way to identify the optimal catalyst for a novel substrate.[6]

Steps:

-

Enzyme Rehydration: Rehydrate each of the 12 nitrilases from the screening kit according to the manufacturer's instructions. Typically, this involves adding a specific volume of the reaction buffer to the lyophilized enzyme powder.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. The use of a co-solvent is often necessary for sparingly soluble substrates.[7]

-

Reaction Setup: In separate, clearly labeled 1.5 mL microcentrifuge tubes, combine the following:

-

890 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

-

10 µL of the 100 mM substrate stock solution (final concentration: 1 mM)

-

100 µL of the rehydrated nitrilase solution

-

-

Control Reaction: Prepare a control reaction with no enzyme by adding 100 µL of the reaction buffer instead of the enzyme solution.

-

Incubation: Incubate all tubes at 30°C with shaking (e.g., 250 rpm) for 24 hours.

-

Quenching and Sample Preparation: After 24 hours, quench the reactions by adding 1 mL of acetonitrile. Vortex thoroughly to precipitate the enzyme and mix the sample. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze for substrate depletion and product formation.

Protocol 2: Optimized Enzymatic Hydrolysis

Rationale: Once the best-performing nitrilase is identified, the reaction conditions can be optimized to maximize conversion and yield. This protocol provides a starting point for optimization.

Steps:

-

Enzyme Preparation: Prepare a larger batch of the selected nitrilase as per the screening protocol or consider using an immobilized form of the enzyme for improved stability and reusability.[3][8][9]

-

Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL Falcon tube or a small glass reactor), combine:

-

44.5 mL of 50 mM Potassium Phosphate Buffer (pH 7.5)

-

0.5 mL of the 100 mM substrate stock solution in DMSO (final concentration: 1 mM)

-

5 mL of the hydrated nitrilase solution

-

-

Incubation: Incubate the reaction at 30°C with gentle stirring or shaking.

-

Reaction Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Sample Preparation for HPLC: Immediately quench the aliquot by adding it to 900 µL of acetonitrile in a microcentrifuge tube. Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

-

Reaction Work-up (upon completion):

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the enzyme and protonate the carboxylic acid product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Data Analysis and Expected Results

The primary method for analyzing the reaction progress is reverse-phase HPLC.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 10-90% B over 10 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm

Calculations:

-

Percent Conversion: [ (Initial Substrate Peak Area - Final Substrate Peak Area) / Initial Substrate Peak Area ] * 100

-

Percent Yield: Requires a standard curve for the product to determine its concentration. [ (Moles of Product) / (Initial Moles of Substrate) ] * 100

Expected Results:

The screening will likely identify one or more nitrilases with significant activity towards this compound. The optimized protocol should lead to a high conversion of the starting material to the desired carboxylic acid product. A successful reaction will show a time-dependent decrease in the substrate peak and a corresponding increase in the product peak in the HPLC chromatograms.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a positive control with a known substrate for the nitrilase. |

| Poor substrate solubility | Increase the co-solvent (e.g., DMSO) concentration, but be mindful that high concentrations can inhibit the enzyme.[7] | |

| Sub-optimal pH or temperature | Perform optimization experiments to determine the ideal pH and temperature for the selected enzyme. | |

| Reaction stalls at low conversion | Product inhibition | Consider in-situ product removal techniques or fed-batch substrate addition. |

| Enzyme instability | Consider enzyme immobilization to enhance stability.[3][8][9] | |

| Multiple product peaks in HPLC | Formation of amide intermediate | This suggests the presence of a nitrile hydratase/amidase pathway.[10] A different nitrilase may be needed for direct conversion. |

| Substrate or product degradation | Ensure the reaction conditions are mild and the work-up procedure is not causing degradation. |

Conclusion

The enzymatic hydrolysis of this compound using nitrilases presents a highly efficient and environmentally benign synthetic route.[2] The protocols outlined in this application note provide a clear and actionable framework for researchers to screen for suitable enzymes and optimize the reaction conditions. This biocatalytic approach holds significant promise for the sustainable production of valuable carboxylic acid intermediates in the pharmaceutical and fine chemical industries.

References

-

Nitrile hydrolyzing enzymes: Immobilization and potential applications. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021, August 27). ResearchGate. Retrieved February 22, 2026, from [Link]

-

(PDF) Enzymatic resolution of optically active aliphatic cyanohydrins. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. (2025, February 27). ChemistrySelect. Retrieved February 22, 2026, from [Link]

-

Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Nitrile hydrolyzing enzymes: Immobilization and potential applications. (2024, January 2). Dongguk University. Retrieved February 22, 2026, from [Link]

-

Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). MDPI. Retrieved February 22, 2026, from [Link]

-

Nitrilase immobilization and transposition from a micro-scale batch to a continuous process increase the nicotinic acid productivity. (2021, July 15). Scilit. Retrieved February 22, 2026, from [Link]

-

Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. (2026, January 28). Oreate AI. Retrieved February 22, 2026, from [Link]

-

Synthetic Applications of Nitrile-Converting Enzymes. (n.d.). Bentham Science Publisher. Retrieved February 22, 2026, from [Link]

-

Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. (2009, February 1). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]

-

Nitrilase and its application as a 'green' catalyst. (2006, December 15). PubMed. Retrieved February 22, 2026, from [Link]

-

Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023, February 28). MDPI. Retrieved February 22, 2026, from [Link]

-

Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2004, November 18). Journal of Agricultural and Food Chemistry. Retrieved February 22, 2026, from [Link]

-

From sequence to function: a new workflow for nitrilase identification. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 7). CABI Digital Library. Retrieved February 22, 2026, from [Link]

-

Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2026, February 11). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Applications of Nitrile Hydratases and Nitrilases. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 29). DergiPark. Retrieved February 22, 2026, from [Link]

-

Nitrilase-catalysed hydrolysis of cyanomethyl p-tolyl sulfoxide: stereochemistry and mechanism. (2008, February 7). Tetrahedron: Asymmetry. Retrieved February 22, 2026, from [Link]

-

Enzymatic assay results for detection of nitrilase, nitrile hydratase and amidase activities. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. (n.d.). NIH. Retrieved February 22, 2026, from [Link]

-

Biocatalysis in Organic Synthesis: The Use of Nitrile- and Amide-hydrolyzing Microorganisms. (n.d.). J-STAGE. Retrieved February 22, 2026, from [Link]

-

The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis. Retrieved February 22, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Nitrilase and its application as a 'green' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]

- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. pure.dongguk.edu [pure.dongguk.edu]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

Troubleshooting & Optimization

Minimizing impurities during 2-Cyano-2-(3,4-dichlorophenyl)acetic acid production

Technical Support Center: 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid Production

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Minimizing Impurity Profiles & Process Stabilization

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound (often referred to as the "Cyano-Acid Intermediate").

If you are accessing this guide, you are likely encountering a specific set of problems: your yield is fluctuating, your product is "foaming" during isolation, or your HPLC shows a recurring peak that matches the starting material (3,4-dichlorophenylacetonitrile).

The Core Challenge: This molecule is a

This guide moves beyond standard recipes to provide a mechanistic control strategy for minimizing impurities.

Module 1: Upstream Synthesis (The Carboxylation Step)

Context: The standard synthesis involves the deprotonation of 3,4-dichlorophenylacetonitrile followed by a reaction with a carboxylating agent (typically Diethyl Carbonate or

Troubleshooting Guide: Incomplete Conversion & Dimerization

Q: Why does my reaction stall with 10-15% starting material remaining, regardless of reaction time?

A: This is usually an equilibrium issue, not a kinetic one.

-

The Mechanism: The reaction between the nitrile anion and diethyl carbonate is reversible. As ethanol is generated, it can attack the product and reverse the reaction.

-

The Fix: You must shift the equilibrium by removing the byproduct (ethanol) or using a base that renders the reaction irreversible (e.g.,

or

Q: I see a yellow/orange "tar" impurity. What is it? A: This is the Dimer Impurity (3-amino-2-(3,4-dichlorophenyl)-4-(3,4-dichlorophenyl)but-2-enenitrile).

-

Cause: If the concentration of the nitrile anion is high but the carboxylating agent is deficient or slow to react, the anion attacks another molecule of the neutral nitrile (Thorpe-Ziegler condensation).

-

Protocol Adjustment: Ensure the carboxylating agent (e.g., Diethyl Carbonate) is present in excess (1.2–1.5 eq) and is added before or simultaneously with the base generation, or ensure the base is added to the mixture of Nitrile + Carbonate.

Visualizing the Reaction Pathways:

Caption: Figure 1. Competitive pathways in the carboxylation step. High local concentrations of anion without electrophile lead to dimerization.

Module 2: Hydrolysis & Isolation (The Critical Control Point)

Context: You have successfully made the ester or the carboxylate salt. Now you must isolate the free acid. This is where 90% of batch failures occur.

Troubleshooting Guide: Decarboxylation (The "Reversion" Impurity)

Q: During acidification, the slurry foamed vigorously. Now HPLC shows 30% starting material. What happened?

A: You triggered Acid-Catalyzed Decarboxylation .

-

The Mechanism:

-cyano acids are thermally unstable. In the presence of acid and heat, the carboxyl group protonates, facilitating the loss of -

The Limit: The "Danger Zone" is typically pH < 3.0 at T > 15°C .

Protocol: The "Cold Quench" Technique

-

Cooling: Cool the hydrolysis mixture (carboxylate salt solution) to 0–5°C .

-

Acid Choice: Do not use concentrated

directly. Use dilute -

The Drop: Add acid slowly. Monitor internal temperature.[1] Do not let T > 10°C.

-

The Stop Point: Do not acidify to pH 1. Target pH 3.5 – 4.0 . The product is an acid; it will precipitate at its pKa (approx 3.5). Going lower only accelerates decomposition without improving yield.

Troubleshooting Guide: Amide Formation

Q: I see a new polar impurity (RRT ~ 0.8). It’s not the starting material.

A: You have hydrolyzed the nitrile group to an Amide (2-carbamoyl-2-(3,4-dichlorophenyl)acetic acid).

-

Cause: Hydrolysis temperature was too high or pH was too high (strongly alkaline) for too long.

-

The Fix: If using

for ester hydrolysis, keep the stoichiometry strict (1.05 eq) and temperature moderate (< 50°C). Quench immediately upon disappearance of ester.

Summary of Isolation Parameters:

| Parameter | Target Range | Consequence of Deviation |

| Hydrolysis Temp | 20°C – 45°C | >50°C risks Amide formation (CN hydrolysis). |

| Acidification Temp | < 10°C | >15°C causes rapid Decarboxylation ( |

| Final pH | 3.5 – 4.0 | < 2.0 accelerates acid-catalyzed decomposition. |

| Drying Temp | < 40°C (Vacuum) | > 50°C causes solid-state decarboxylation. |

Module 3: Analytical Troubleshooting

Q: My HPLC shows a split peak for the product. Is it a mixture?

A: It is likely Keto-Enol Tautomerism or ionization issues on the column.

-

Explanation: The proton on the

-carbon is highly acidic (between a CN and COOH group). In unbuffered mobile phases, you may see the ionized and unionized forms separating or streaking. -

Solution: Add 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to your mobile phase to suppress ionization and lock the substance in the protonated form.

Q: How do I distinguish the Decarboxylated Impurity from the Starting Material?

A: They are the same molecule (3,4-dichlorophenylacetonitrile).

-

If this peak increases during your reaction, it is incomplete conversion.

-

If this peak increases during workup/drying, it is degradation (decarboxylation).

-

Validation: Take a small sample of your wet cake. Dissolve in DMSO-d6. Run NMR. Heat the tube to 60°C for 30 mins. Run NMR again. If the nitrile peak grows, your product is thermally degrading.

Visualizing the Degradation Logic:

Caption: Figure 2. Stress pathways. Thermal/Acidic stress leads to Impurity A (Reversion). Alkaline stress leads to Impurity B (Hydrolysis).

References

- Title: Process for the preparation of Lamotrigine and intermediates thereof.

-

Decarboxylation Mechanisms

-

Synthesis of Aryl Cyanoacetic Acids

For further assistance, please contact the Process Safety Group with your specific batch data logs.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. people.reed.edu [people.reed.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. osti.gov [osti.gov]

- 6. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]

Technical Support Hub: Optimizing Reaction Temperature for 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid

Executive Summary

You are likely encountering a specific frustration: inconsistent yields or spontaneous reversion to starting material when synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid .

This molecule belongs to a class of

This guide moves beyond standard "recipe" instructions to address the kinetic vs. thermodynamic trade-offs required to successfully isolate this labile intermediate.

Module 1: The Thermal Landscape (The "Why")

The synthesis generally proceeds via the carboxylation of 3,4-dichlorophenylacetonitrile . Understanding the thermal boundaries is critical.

The Danger Zone: Decarboxylation

The most common failure mode is not the formation of the product, but its destruction during isolation.

-

The Mechanism:

-Cyano acids undergo decarboxylation via a cyclic six-membered transition state, similar to -

The Trigger: Temperatures above 45–50°C (especially in acidic media) often provide sufficient energy to overcome the activation barrier, reverting the product back to the starting nitrile and

.

Visualizing the Pathway

Figure 1: The synthesis and degradation cycle. Note the "Reversion" loop caused by thermal stress on the free acid.

Module 2: Optimized Protocols

We recommend two distinct pathways depending on your lab's capabilities. Method A is standard but requires strict cryogenic control. Method B is a "Green" alternative using Dimethyl Carbonate (DMC), which avoids handling gaseous

Method A: Direct Carboxylation (Low Temperature)

Best for: Small scale, high purity requirements.

| Step | Operation | Temperature Target | Technical Rationale |

| 1 | Deprotonation | -78°C to -20°C | Use LDA or LiHMDS in THF. The 3,4-dichloro group makes the benzylic proton acidic ( |

| 2 | -78°C | Bubble dry | |

| 3 | Acidification | 0°C to 5°C | CRITICAL STEP. Add dilute HCl slowly. Do NOT let the exotherm spike above 10°C. The free acid is formed here. |

| 4 | Isolation | < 40°C | Extract with EtOAc. Evaporate solvent under vacuum (rotovap bath < 35°C). Do not oven dry. |

Method B: DMC Carboxylation (Reflux)

Best for: Scalability, avoiding cryogenic conditions.

Reference Grounding: Reaction of arylacetonitriles with Dimethyl Carbonate (DMC) using

-

Reagents: 3,4-dichlorophenylacetonitrile,

(2.0 eq), Dimethyl Carbonate (Solvent/Reagent). -

Reaction: Reflux at 90°C (boiling point of DMC).

-

Note: This forms the Methyl Ester initially.

-

-

Hydrolysis: Saponify with NaOH/MeOH at Room Temperature.

-

Isolation: Acidify cold (as in Method A).

Module 3: Troubleshooting Guide (FAQs)

Q1: My product disappears on the NMR after drying. What happened?

Diagnosis: Thermal Decarboxylation.[1] The Fix: You likely dried the solid in a vacuum oven at 60°C+ or left it on the rotovap too long with a hot bath.

-

Correction: Dry the product in a desiccator over

at room temperature. Store at -20°C. If you need to recrystallize, avoid boiling solvents; use displacement crystallization (dissolve in minimal cold solvent, add anti-solvent).

Q2: The reaction mixture turned a dark tar/black color.

Diagnosis: Polymerization or Oxidative Coupling. The Fix: The benzylic anion is sensitive to oxidation.

-

Correction: Ensure your

or

Q3: I see a "doublet" of impurities in the aromatic region.

Diagnosis: Incomplete Carboxylation or Hydrolysis. The Fix:

-

If using Method A : Your

stream might be wet (introducing protons instead of carboxylating) or the flow rate was too low to trap the anion before it protonated back. Use a drying tube for the -

If using Method B : You likely have a mix of the Methyl Ester and the Acid. Ensure the hydrolysis step is monitored by TLC until the ester spot disappears completely.

Module 4: Decision Matrix (Graphviz)

Use this logic flow to determine the cause of low yields.

Figure 2: Troubleshooting decision tree for yield loss.

References

-

Tundo, P., et al. (2004). "Dimethyl Carbonate: Green Solvent and Ambident Reagent." Università Ca' Foscari Venezia. Describes the selective carboxymethylation of arylacetonitriles using DMC. 2

-

Ji, Y., et al. (2013).[3] "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." Journal of Organic Chemistry. Provides mechanistic insight into base-catalyzed reactions with DMC. 3

-

BenchChem Technical Support. (2025). "Decarboxylation of Cyanoacetic Acid Derivatives." details the thermal instability of

-cyano acids and Krapcho conditions.[1] 1[1] -

Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives." Explains the mechanistic parallel between malonic acids and cyano-acetic acids regarding thermal instability. 4

Sources

Technical Support Center: Stability Management of 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid

[1]

Status: Active

Severity: High (Thermal Instability Risk)

Applicable CAS: Generic structure match (Substituted

Part 1: The Stability Profile (Executive Summary)

The Core Issue: This compound is a "malonic acid half-nitrile" derivative. Structurally, it possesses a carboxylic acid and a cyano group on the same benzylic carbon.[1] This configuration creates a "push-pull" electronic system that significantly lowers the activation energy for decarboxylation .

-

Primary Failure Mode: Spontaneous loss of

to form (3,4-Dichlorophenyl)acetonitrile .[1] -